molecular formula C11H11ClFNO2S B7020696 N-but-2-ynyl-N-(4-chloro-2-fluorophenyl)methanesulfonamide

N-but-2-ynyl-N-(4-chloro-2-fluorophenyl)methanesulfonamide

Cat. No.: B7020696
M. Wt: 275.73 g/mol
InChI Key: BVBYBMKCHVVQPQ-UHFFFAOYSA-N
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Description

N-but-2-ynyl-N-(4-chloro-2-fluorophenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methanesulfonamide group attached to a but-2-ynyl chain and a 4-chloro-2-fluorophenyl group

Properties

IUPAC Name

N-but-2-ynyl-N-(4-chloro-2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO2S/c1-3-4-7-14(17(2,15)16)11-6-5-9(12)8-10(11)13/h5-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBYBMKCHVVQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN(C1=C(C=C(C=C1)Cl)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-but-2-ynyl-N-(4-chloro-2-fluorophenyl)methanesulfonamide typically involves the reaction of 4-chloro-2-fluoroaniline with methanesulfonyl chloride to form N-(4-chloro-2-fluorophenyl)methanesulfonamide. This intermediate is then reacted with but-2-yne under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-but-2-ynyl-N-(4-chloro-2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-but-2-ynyl-N-(4-chloro-2-fluorophenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-but-2-ynyl-N-(4-chloro-2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2-fluorophenyl)methanesulfonamide: Lacks the but-2-ynyl group.

    N-but-2-ynyl-N-phenylmethanesulfonamide: Lacks the chloro and fluoro substituents on the phenyl ring.

Uniqueness

N-but-2-ynyl-N-(4-chloro-2-fluorophenyl)methanesulfonamide is unique due to the combination of its but-2-ynyl chain and the 4-chloro-2-fluorophenyl group. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

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